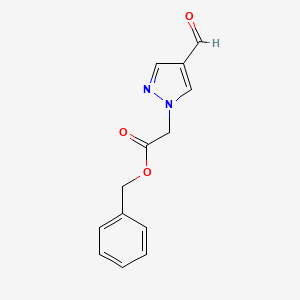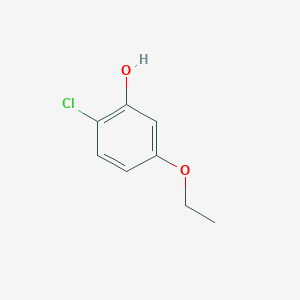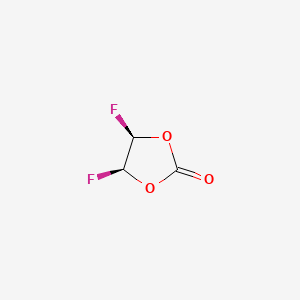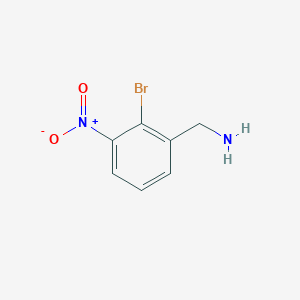![molecular formula C10H13N3O6 B15091322 2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091322.png)
2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxyl-2’-deoxycytidine: is a modified nucleoside derived from 2’-deoxycytidine. It is one of the oxidation products of 5-methyl-2’-deoxycytidine, which is an epigenetic marker involved in the regulation of gene expression. The compound is formed through the action of ten-eleven translocation (TET) enzymes, which oxidize 5-methyl-2’-deoxycytidine to 5-hydroxymethyl-2’-deoxycytidine, then to 5-formyl-2’-deoxycytidine, and finally to 5-carboxyl-2’-deoxycytidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-carboxyl-2’-deoxycytidine can be achieved through a P(V)-N activation strategy. This method involves the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates. The process starts from 2’-deoxythymidine and involves several steps, including protection, oxidation, and deprotection reactions .
Industrial Production Methods: This involves the use of commercially available reagents and standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Carboxyl-2’-deoxycytidine undergoes several types of reactions, including:
Oxidation: It is formed through the oxidation of 5-methyl-2’-deoxycytidine by TET enzymes.
Decarboxylation: It can undergo intragenomic decarboxylation to revert to 2’-deoxycytidine.
Common Reagents and Conditions:
Oxidation: TET enzymes and molecular oxygen are involved in the oxidation process.
Decarboxylation: This reaction can occur in the presence of cellular enzymes and metabolic conditions.
Major Products:
Scientific Research Applications
Chemistry: 5-Carboxyl-2’-deoxycytidine is used as a model compound to study DNA methylation and demethylation processes. It helps in understanding the chemical pathways involved in epigenetic modifications .
Biology: In biological research, it is used to investigate the role of TET enzymes in gene regulation and the impact of DNA modifications on cellular functions .
Medicine: The compound is studied for its potential role in cancer therapy, as alterations in DNA methylation patterns are associated with various cancers .
Industry: While its direct industrial applications are limited, the compound’s role in epigenetic research can lead to the development of new diagnostic and therapeutic tools .
Mechanism of Action
5-Carboxyl-2’-deoxycytidine exerts its effects through its involvement in the DNA demethylation pathway. The TET enzymes oxidize 5-methyl-2’-deoxycytidine to 5-carboxyl-2’-deoxycytidine, which can then be decarboxylated to 2’-deoxycytidine. This process is crucial for the regulation of gene expression and the maintenance of genomic stability .
Comparison with Similar Compounds
5-Methyl-2’-deoxycytidine: The parent compound involved in DNA methylation.
5-Hydroxymethyl-2’-deoxycytidine: An intermediate in the oxidation pathway.
5-Formyl-2’-deoxycytidine: Another intermediate in the oxidation pathway.
Uniqueness: 5-Carboxyl-2’-deoxycytidine is unique due to its role in the final step of the TET-mediated oxidation pathway. Its ability to undergo decarboxylation to revert to 2’-deoxycytidine highlights its importance in the dynamic regulation of DNA methylation and demethylation .
Properties
IUPAC Name |
2-[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c11-5-1-2-13(10(18)12-5)6-3-4(14)8(19-6)7(15)9(16)17/h1-2,4,6-8,14-15H,3H2,(H,16,17)(H2,11,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPDVDUSAVJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)C(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one](/img/structure/B15091250.png)

![[[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B15091270.png)
![(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B15091274.png)




![4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol](/img/structure/B15091310.png)
![2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester](/img/structure/B15091313.png)

